molecular formula C19H19ClN2O5S B11652355 Propan-2-yl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11652355
M. Wt: 422.9 g/mol
InChI Key: UWRHLYPGGHLBHE-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-(2-CHLORO-5-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a chloronitrobenzamide group and an isopropyl ester.

Preparation Methods

The synthesis of PROPAN-2-YL 2-(2-CHLORO-5-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .

Scientific Research Applications

PROPAN-2-YL 2-(2-CHLORO-5-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Similar compounds include other benzothiophene derivatives and chloronitrobenzamides. Compared to these compounds, PROPAN-2-YL 2-(2-CHLORO-5-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the isopropyl ester group. This uniqueness can influence its chemical reactivity and biological activity .

Comparison with Similar Compounds

  • Benzothiophene
  • Chloronitrobenzamide
  • Isopropyl benzothiophene carboxylate

Properties

Molecular Formula

C19H19ClN2O5S

Molecular Weight

422.9 g/mol

IUPAC Name

propan-2-yl 2-[(2-chloro-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H19ClN2O5S/c1-10(2)27-19(24)16-12-5-3-4-6-15(12)28-18(16)21-17(23)13-9-11(22(25)26)7-8-14(13)20/h7-10H,3-6H2,1-2H3,(H,21,23)

InChI Key

UWRHLYPGGHLBHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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